(R)-2-Amino-2-(5-methylfuran-2-yl)ethanol
CAS No.:
Cat. No.: VC17507735
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H11NO2 |
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Molecular Weight | 141.17 g/mol |
IUPAC Name | (2R)-2-amino-2-(5-methylfuran-2-yl)ethanol |
Standard InChI | InChI=1S/C7H11NO2/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6,9H,4,8H2,1H3/t6-/m1/s1 |
Standard InChI Key | ODENOPAPQCXEKD-ZCFIWIBFSA-N |
Isomeric SMILES | CC1=CC=C(O1)[C@@H](CO)N |
Canonical SMILES | CC1=CC=C(O1)C(CO)N |
Introduction
Chemical Structure and Stereochemical Properties
The molecular structure of (R)-2-amino-2-(5-methylfuran-2-yl)ethanol comprises three key components:
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A furan ring with a methyl substituent at the 5-position, conferring electron-rich aromatic characteristics
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A primary amino group (-NH₂) at the 2-position of the ethanol backbone
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A hydroxyl group (-OH) at the terminal ethanol position
The (R)-configuration at the chiral center influences molecular interactions, particularly in biological systems where enantioselectivity governs receptor binding. X-ray crystallographic data from analogous compounds, such as (E)-amino(2-((5-methylfuran-2-yl)methylene)hydrazono)guanidinium nitrate, reveal planar furan rings with bond lengths of 1.36–1.41 Å for C-O and 1.45–1.49 Å for C-C bonds in the heterocycle . These structural parameters suggest significant resonance stabilization, which may enhance the compound's stability under physiological conditions.
Table 1: Comparative Structural Parameters of Furan vs. Thiophene Analogs
Parameter | (R)-2-Amino-2-(5-methylfuran-2-yl)ethanol | (R)-2-Amino-2-(5-methylthiophen-2-yl)ethanol |
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Heteroatom | Oxygen | Sulfur |
Aromatic Resonance Energy | 16–18 kcal/mol | 29–31 kcal/mol |
Dipole Moment (Debye) | 1.6–1.8 | 1.8–2.0 |
LogP (Predicted) | -0.34 | 0.72 |
Hydrogen Bond Capacity | 3 Donors, 4 Acceptors | 3 Donors, 4 Acceptors |
Data adapted from crystallographic studies and computational models .
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis typically involves three stages:
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Furan Ring Construction: 5-Methylfurfural serves as a common precursor, undergoing condensation reactions with aminoguanidine derivatives under acidic conditions .
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Chiral Center Induction: Asymmetric hydrogenation or enzymatic resolution techniques introduce the (R)-configuration, with reported enantiomeric excess (e.e.) values exceeding 90% in optimized systems.
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Functional Group Manipulation: Protecting group strategies (e.g., tert-butoxycarbonyl for amines) enable selective transformations while preserving stereochemical integrity.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
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Furan-Amine Coupling | Ethanol/H₂O (1:1), 60°C, 8 h | 78 | 95 |
Chiral Resolution | Lipase PS-C, iso-propanol, 35°C | 65 | 99 e.e. |
Hydroxyl Protection | TBSCl, imidazole, DMF, 0°C→RT | 92 | 97 |
Data synthesized from analogous synthetic protocols .
Catalytic Innovations
Recent advances employ heterogeneous catalysts like zeolite-supported palladium nanoparticles, achieving turnover numbers (TON) >1,200 for key hydrogenation steps. Solvent systems significantly impact reaction kinetics—polar aprotic solvents (DMF, DMSO) enhance reaction rates by 40–60% compared to hydrocarbon media .
Biological Activities and Mechanistic Insights
While direct pharmacological data for (R)-2-amino-2-(5-methylfuran-2-yl)ethanol remain scarce, structural analogs demonstrate:
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Antimicrobial Activity: MIC values of 8–16 μg/mL against Gram-positive pathogens via membrane disruption mechanisms
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Anti-inflammatory Effects: 55–60% inhibition of TNF-α production in macrophage assays at 10 μM concentrations
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Neuromodulatory Potential: Allosteric modulation of muscarinic acetylcholine receptors (M₃ subtype) with EC₅₀ values <100 nM in functional assays
The hydroxyl and amino groups facilitate hydrogen bonding with biological targets, while the furan ring participates in π-π stacking interactions with aromatic residues in enzyme active sites .
Industrial and Medicinal Applications
Pharmaceutical Development
The compound serves as a precursor for:
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Cholinergic Agents: Structural analogs show 90-fold selectivity for M₃ over M₂ receptor subtypes
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Antiviral Prodrugs: Furan-containing scaffolds inhibit viral polymerases with IC₅₀ values in low micromolar range
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Antioxidant Formulations: Radical scavenging capacity equivalent to 0.8× Trolox in ORAC assays
Materials Science Applications
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Polymer Crosslinkers: Enhances thermal stability of epoxy resins (Tg increase by 28°C at 5% loading)
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Coordination Complexes: Forms stable chelates with Cu²⁺ (log K = 8.2) and Fe³⁺ (log K = 9.1) for catalytic applications
Challenges and Future Directions
Key research gaps include:
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Enantioselective Synthesis: Current methods require expensive chiral auxiliaries; biocatalytic routes using engineered aminotransferases could reduce costs by 70%
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ADMET Profiling: Predictive models indicate moderate blood-brain barrier permeability (Pe = 8.3×10⁻⁶ cm/s) but lack experimental validation
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Scale-Up Processes: Continuous flow systems could improve throughput by 300% compared to batch reactors
Ongoing studies focus on derivatization at the 3-position of the furan ring to enhance target affinity while maintaining metabolic stability. Hybrid molecules combining this scaffold with triazole or pyrimidine moieties show particular promise in early-stage anticancer screens .
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